molecular formula C19H24N2O3S B5378690 N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide

N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide

カタログ番号 B5378690
分子量: 360.5 g/mol
InChIキー: FJCGUYFSGDSSFT-VXPUYCOJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide, commonly known as ESI-09, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ESI-09 is a selective inhibitor of the RhoGTPase guanine nucleotide exchange factor (GEF) activity of LARG and GEF-H1, two important proteins involved in the regulation of cell migration, proliferation, and survival.

作用機序

ESI-09 works by selectively inhibiting the RhoGTPase guanine nucleotide exchange factor (N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide) activity of LARG and N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide-H1. RhoGTPases are a family of small GTP-binding proteins that play a critical role in the regulation of cytoskeletal dynamics, cell migration, and cell proliferation. LARG and N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide-H1 are two important RhoGTPase N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamides that are involved in the regulation of these processes.
Biochemical and Physiological Effects:
The inhibition of LARG and N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide-H1 by ESI-09 has several biochemical and physiological effects. In cancer cells, ESI-09 has been shown to reduce cell migration and invasion, thus inhibiting tumor metastasis. In addition, ESI-09 has been shown to reduce cardiac fibrosis and improve cardiac function in animal models of heart failure.

実験室実験の利点と制限

ESI-09 has several advantages for lab experiments, including its high selectivity for LARG and N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide-H1 and its ability to inhibit RhoGTPase activity in a dose-dependent manner. However, one of the limitations of ESI-09 is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.

将来の方向性

There are several future directions for the research and development of ESI-09. One potential direction is to further investigate the therapeutic potential of ESI-09 in cancer treatment, particularly in combination with other cancer therapies. Another direction is to explore the potential of ESI-09 for the treatment of other diseases, such as cardiovascular diseases and neurological disorders. Additionally, further research is needed to optimize the synthesis and formulation of ESI-09 for improved solubility and bioavailability.

合成法

ESI-09 can be synthesized using a multi-step synthetic route that involves the reaction of 4-ethoxybenzenesulfonyl chloride with N,N-diethylethanamine, followed by condensation with 4-nitrobenzenecarboximidamide and reduction with palladium on carbon.

科学的研究の応用

ESI-09 has been extensively studied in various scientific research applications, particularly in the fields of cancer and cardiovascular diseases. The inhibition of LARG and N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide-H1 by ESI-09 has been shown to reduce cell migration and invasion, thus making it a potential therapeutic target for cancer treatment. In addition, ESI-09 has been shown to improve cardiac function and reduce cardiac fibrosis in animal models of heart failure.

特性

IUPAC Name

N'-(4-ethoxyphenyl)sulfonyl-N,N-diethylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-4-21(5-2)19(16-10-8-7-9-11-16)20-25(22,23)18-14-12-17(13-15-18)24-6-3/h7-15H,4-6H2,1-3H3/b20-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCGUYFSGDSSFT-VXPUYCOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=NS(=O)(=O)C1=CC=C(C=C1)OCC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)/C(=N\S(=O)(=O)C1=CC=C(C=C1)OCC)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。